molecular formula C6H5ClO B13434860 2-Chlorophenol-13C6

2-Chlorophenol-13C6

Cat. No.: B13434860
M. Wt: 134.51 g/mol
InChI Key: ISPYQTSUDJAMAB-IDEBNGHGSA-N
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Description

2-Chlorophenol-13C6 is a labeled isotopologue of 2-Chlorophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenol-13C6 typically involves the chlorination of phenol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position. Common reagents used include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions are carefully monitored to maintain the desired selectivity and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 2-Nitro-6-chlorophenol

    Sulfonation: 2-Chloro-6-sulfonic acid phenol

    Halogenation: 2,4-Dichlorophenol

    Nucleophilic Substitution: 2-Aminophenol

    Oxidation: Chlorinated quinones

Comparison with Similar Compounds

2-Chlorophenol-13C6 can be compared with other chlorophenols and isotopically labeled compounds:

List of Similar Compounds

Properties

Molecular Formula

C6H5ClO

Molecular Weight

134.51 g/mol

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ISPYQTSUDJAMAB-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)O)Cl

Origin of Product

United States

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